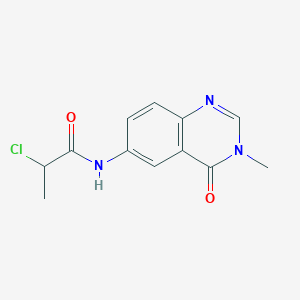

2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

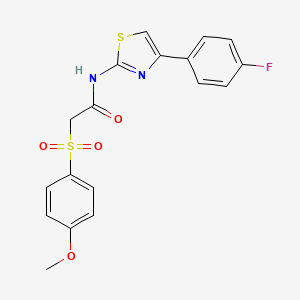

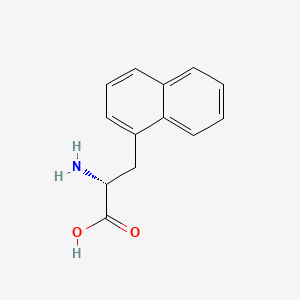

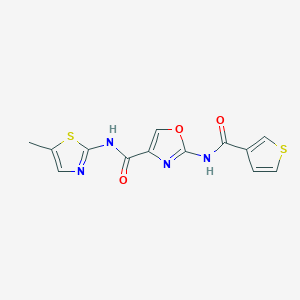

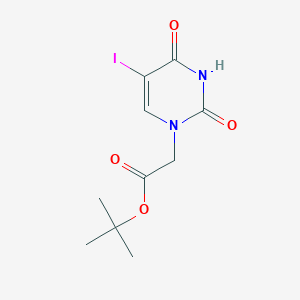

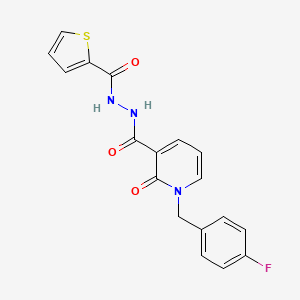

“2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7. It is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves a series of steps starting from anthranilic acid . In one method, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. These are then cyclized by treatment with acetic anhydride under reflux to afford the benzoxazinones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C12H12ClN3O2. It contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with aromatic aldehydes under boiling conditions to produce different hydrazone derivatives . The reactivity of quinazolinones can be influenced by the substitution on the heterocyclic pyridine ring .Mecanismo De Acción

While the specific mechanism of action for “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is not mentioned in the search results, quinazolinone derivatives are known for their diverse biological activities. They have been reported to exhibit analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of these compounds often involves interaction with various biological targets .

Direcciones Futuras

The future directions for research on “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. The development of novel quinazolinone derivatives with improved potency and selectivity could also be a promising area of research .

Propiedades

IUPAC Name |

2-chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-7(13)11(17)15-8-3-4-10-9(5-8)12(18)16(2)6-14-10/h3-7H,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLIRVVUNCZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)

![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)

![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)